REACTION_CXSMILES
|
C(OC(N1C2C=CC=C(C(C3C([N:26]([S:30]([C:33]4[CH:38]=[CH:37][C:36](Cl)=[C:35]([C:40]([F:43])([F:42])[F:41])[CH:34]=4)(=[O:32])=[O:31])COC)=CC(Cl)=CN=3)=O)C=2OCC1)=O)(C)(C)C>Cl.O>[F:43][C:40]([F:41])([F:42])[C:35]1[CH:34]=[C:33]([S:30]([NH2:26])(=[O:32])=[O:31])[CH:38]=[CH:37][CH:36]=1
|
Name
|
8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester
|
Quantity
|
510.2 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCOC2=C1C=CC=C2C(=O)C2=NC=C(C=C2N(COC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)S(=O)(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210.2 mg | |
YIELD: CALCULATEDPERCENTYIELD | 123.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |